Methyl 3-(2-amino-4-methylphenoxy)benzoate
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Overview
Description
Methyl 3-(2-amino-4-methylphenoxy)benzoate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a benzoate ester group, an amino group, and a methylphenoxy group. It is commonly used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-amino-4-methylphenoxy)benzoate typically involves the esterification of 3-(2-amino-4-methylphenoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Scientific Research Applications
Methyl 3-(2-amino-4-methylphenoxy)benzoate is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Methyl 3-(2-amino-4-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of a methyl group.
Methyl 3-(2-amino-4-nitrophenoxy)benzoate: Contains a nitro group instead of a methyl group.
Methyl 3-(2-amino-4-hydroxyphenoxy)benzoate: Has a hydroxyl group instead of a methyl group.
Uniqueness: Methyl 3-(2-amino-4-methylphenoxy)benzoate is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can enhance the compound’s hydrophobicity, affecting its solubility and binding properties.
Properties
IUPAC Name |
methyl 3-(2-amino-4-methylphenoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-14(13(16)8-10)19-12-5-3-4-11(9-12)15(17)18-2/h3-9H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLFTANMCKMHJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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